![molecular formula C7H5BrCl2 B1406460 2-Bromo-3,6-dichlorotoluene CAS No. 1806851-19-3](/img/structure/B1406460.png)
2-Bromo-3,6-dichlorotoluene
Overview
Description
2-Bromo-3,6-dichlorotoluene (2-Br-3,6-DCT) is an organobromine compound used in a variety of scientific research applications. It is a colorless and odourless solid that is typically used as a reagent in organic synthesis. 2-Br-3,6-DCT is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Scientific Research Applications
2-Bromo-3,6-dichlorotoluene is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of metal complexes, including those of palladium, platinum, and other transition metals. Additionally, 2-Bromo-3,6-dichlorotoluene is used in the synthesis of heterocyclic compounds, such as quinolines, indoles, and pyridines.
Mechanism of Action
2-Bromo-3,6-dichlorotoluene acts as a nucleophile in organic synthesis. In the presence of a base, it reacts with electrophiles such as alkyl halides, aldehydes, and ketones to form new carbon-carbon bonds. The reaction is catalyzed by the base, which facilitates the transfer of a proton from the electrophile to the nucleophile. This results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2-Bromo-3,6-dichlorotoluene is not known to have any direct effects on the biochemical or physiological processes of an organism. However, it is important to note that 2-Bromo-3,6-dichlorotoluene is highly toxic and should be handled with care.
Advantages and Limitations for Lab Experiments
2-Bromo-3,6-dichlorotoluene is a useful reagent in organic synthesis due to its high reactivity and low cost. It is also relatively easy to handle and store. However, it is important to note that 2-Bromo-3,6-dichlorotoluene is highly toxic and should be handled with care. In addition, the reaction of 2-Bromo-3,6-dichlorotoluene with an electrophile is highly exothermic and can result in the formation of hazardous by-products.
Future Directions
The most promising future direction for 2-Bromo-3,6-dichlorotoluene is its use in the synthesis of novel organic compounds. It has the potential to be used in the synthesis of pharmaceuticals, pesticides, and other organic compounds with unique properties. Additionally, 2-Bromo-3,6-dichlorotoluene could be used in the synthesis of metal complexes, such as those of palladium and platinum, as well as in the synthesis of heterocyclic compounds, such as quinolines, indoles, and pyridines. Finally, 2-Bromo-3,6-dichlorotoluene could be used in the synthesis of polymers and other materials with unique properties.
properties
IUPAC Name |
2-bromo-1,4-dichloro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBUYSOYJSYQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-dichlorotoluene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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